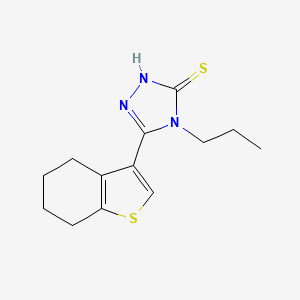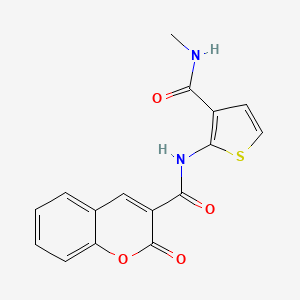
N-(3-(methylcarbamoyl)thiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related chromene derivatives often involves condensation reactions, cyclization, and substitutions. For example, chromene carbohydrazide derivatives are synthesized through condensation of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate, leading to various substituted products upon further reaction steps (Saeed & Ibrar, 2011). Microwave-assisted synthesis has also been employed to create 2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives from chromene compounds, demonstrating an efficient and environmentally friendly approach (Raval, Naik, & Desai, 2012).
Molecular Structure Analysis
The molecular structure of chromene derivatives is characterized by planarity and specific conformations around the C-N bond. Studies on similar compounds have shown that they can exhibit anti conformations with respect to the C—N rotamer of the amide and cis geometries relating to other structural elements (Gomes, Low, Cagide, & Borges, 2015). Crystal structure analysis further reveals how hydrogen bonding and molecular packing influence the stability and reactivity of these molecules.
Chemical Reactions and Properties
Compounds containing the chromene nucleus are versatile in chemical reactions, often participating as dienes or dienophiles in Diels-Alder reactions, demonstrating their reactivity and potential for creating complex molecular structures (Himbert, Schlindwein, & Maas, 1990). Additionally, these compounds are precursors in the synthesis of various derivatives with potential biological activities, as seen in their use in creating fused pyrano[2,3-c]chromenes through photochemical intramolecular coupling reactions (Jindal, Bhatia, Khullar, Mandal, & Kamboj, 2014).
Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis in Organic Chemistry
A study by Raval et al. (2012) explores the microwave-assisted synthesis of compounds related to N-(3-(methylcarbamoyl)thiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide. This environmentally benign procedure yields a variety of compounds with significant antibacterial and antifungal activities. The study highlights the efficiency of microwave techniques in organic synthesis, offering faster reaction rates and better yields (Raval, Naik, & Desai, 2012).
Antioxidant and Antibacterial Applications
Subbareddy and Sumathi (2017) report the synthesis of chromene-3-carboxamide derivatives, including molecules structurally related to N-(3-(methylcarbamoyl)thiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide, showing promising antioxidant and antibacterial properties. This indicates potential applications in medicinal chemistry and drug discovery (Subbareddy & Sumathi, 2017).
Chemosensor Development
Meng et al. (2018) discuss the development of a fluorescence chemosensor using a compound similar to N-(3-(methylcarbamoyl)thiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide. This sensor shows high selectivity and sensitivity towards certain ions, illustrating the compound's potential in analytical chemistry and environmental monitoring (Meng et al., 2018).
Crystallographic and Structural Analysis
Gomes et al. (2015) conduct a study on the crystal structures of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, closely related to the compound . Their research provides insights into the molecular structure and potential interactions, relevant for material science and molecular engineering (Gomes, Low, Cagide, & Borges, 2015).
Synthesis of Innovative Coumarin Derivatives
Ramaganesh et al. (2010) describe the synthesis and biological evaluation of coumarin derivatives containing the thiazolidin-4-one ring, which are structurally akin to N-(3-(methylcarbamoyl)thiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide. These compounds exhibit notable antibacterial activity, underscoring their potential in developing new antimicrobial agents (Ramaganesh, Bodke, & Venkatesh, 2010).
Safety And Hazards
Zukünftige Richtungen
Thiophene derivatives, including N-(thiophen-2-yl) nicotinamide derivatives, are significant lead compounds that can be used for further structural optimization . They have potential applications in various fields, including medicinal chemistry and materials science . For instance, compound 4f is a promising fungicide candidate against cucumber downy mildew that can be used for further development .
Eigenschaften
IUPAC Name |
N-[3-(methylcarbamoyl)thiophen-2-yl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S/c1-17-13(19)10-6-7-23-15(10)18-14(20)11-8-9-4-2-3-5-12(9)22-16(11)21/h2-8H,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMKWGAZWHPVBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(methylcarbamoyl)thiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

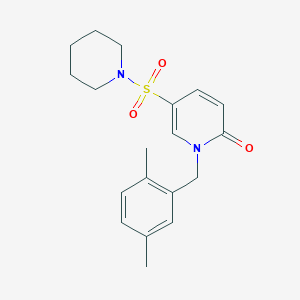
![2-{[4-(2-Furyl)-2-pyrimidinyl]sulfanyl}acetonitrile](/img/structure/B2490739.png)
![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 3-hexyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate](/img/structure/B2490741.png)
![1-([2,3'-Bipyridin]-3-ylmethyl)-3-cyclopentylurea](/img/structure/B2490742.png)
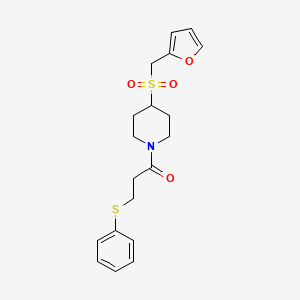
![N-(4-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2490748.png)
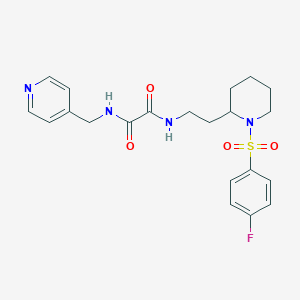
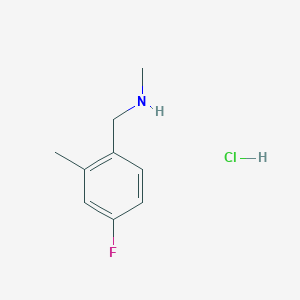
![N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-methylamine](/img/structure/B2490751.png)
![1-cyclohexyl-2-imino-10-methyl-5-oxo-N-(1-phenylethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2490753.png)
![2-[5-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2490756.png)
![1-(2-Methoxypyridin-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-2-one](/img/structure/B2490757.png)
![2-amino-6-(1,3-benzodioxol-5-ylmethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2490758.png)
